
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is an organic compound with significant applications in various fields such as chemistry, biology, and industry This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a nitrobenzoic anhydride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride typically involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoic acid under anhydrous conditions. The reaction is facilitated by the use of dehydrating agents such as thionyl chloride or phosphorus pentachloride, which help in the formation of the anhydride linkage. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-(2,4-Dichlorophenoxy)-2-aminobenzoic anhydride.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems. The dichlorophenoxy group can participate in substitution reactions, further modifying the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
Uniqueness
5-(2,4-Dichlorophenoxy)-2-nitrobenzoic anhydride is unique due to its combination of a dichlorophenoxy group and a nitrobenzoic anhydride moiety. This unique structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Propiedades
Número CAS |
63580-77-8 |
|---|---|
Fórmula molecular |
C26H12Cl4N2O9 |
Peso molecular |
638.2 g/mol |
Nombre IUPAC |
[5-(2,4-dichlorophenoxy)-2-nitrobenzoyl] 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C26H12Cl4N2O9/c27-13-1-7-23(19(29)9-13)39-15-3-5-21(31(35)36)17(11-15)25(33)41-26(34)18-12-16(4-6-22(18)32(37)38)40-24-8-2-14(28)10-20(24)30/h1-12H |
Clave InChI |
IBNMARNENOIOFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)OC(=O)C3=C(C=CC(=C3)OC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
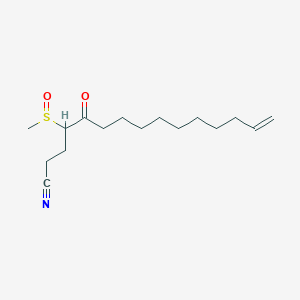
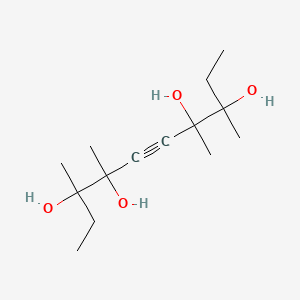

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
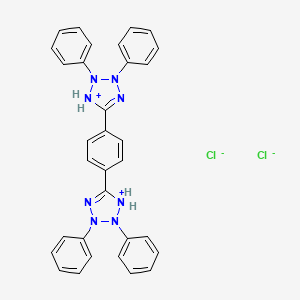
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)

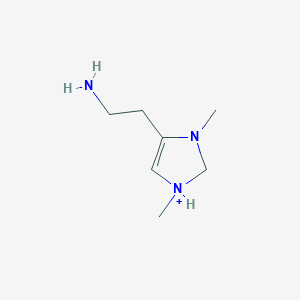

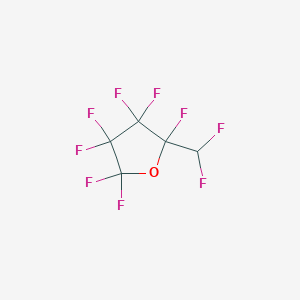
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

